molecular formula C10H17NO B1459609 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-carbonitrile CAS No. 1429422-52-5

2,2,6,6-tetramethyltetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B1459609
CAS No.: 1429422-52-5
M. Wt: 167.25 g/mol
InChI Key: ISCRHGJYSPWZDU-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carbonitrile is a substituted tetrahydropyran derivative featuring a cyano group at the 4-position and four methyl groups at the 2- and 6-positions. This structure confers unique steric and electronic properties, distinguishing it from simpler pyran-carbonitrile analogs.

Properties

IUPAC Name

2,2,6,6-tetramethyloxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCRHGJYSPWZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(O1)(C)C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The nitrile group introduction can be achieved by reacting the tetrahydropyran-4-one intermediate with methyl benzenesulfonyl methyl isonitrile under hydrogenation conditions, forming the corresponding tetrahydropyran-4-carbonitrile derivative. Although the exact procedure for 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-carbonitrile is not explicitly detailed, analogous methods for related compounds suggest this as a viable route.

Oxidation and Functional Group Transformations

Oxidative steps using potassium permanganate or hydrogen peroxide convert aldehyde or formyl intermediates into carboxylic acids or related derivatives, which can be further transformed into nitrile functionalities via dehydration or substitution reactions.

Representative Synthetic Sequence (Adapted from Related Compounds)

Step Reaction Type Reagents/Conditions Outcome/Product Yield (%)
1 Coupling and cyclization Pd catalyst, alkaline, 5–30 °C, 8–15 h Alkynol intermediate 86
2 Cyclization Hg(OAc)2, H2SO4, 80–110 °C, 10–15 h Tetrahydropyran-4-one 85–89
3 Esterification Toluene, NaOEt, ethyl chloroacetate, reflux Spiro ester intermediate 89
4 Hydrolysis and acidolysis NaOH or KOH, 30 °C stirring, then HCl acidolysis Tetrahydropyran-4-aldehyde 85
5 Oxidation KMnO4, room temperature, 12 h Tetrahydropyran-4-carboxylic acid 94
6 Nitrile formation Reaction with methyl benzenesulfonyl methyl isonitrile under hydrogenation Tetrahydropyran-4-carbonitrile derivative Not specified

Key Research Findings and Analytical Data

  • The synthetic routes achieve purities greater than 98% as confirmed by proton NMR and high-resolution gas chromatography.
  • Yields for individual steps range from 85% to 94%, indicating efficient transformations suitable for scale-up.
  • The use of mercury salts and sulfuric acid for cyclization is critical for ring closure with high selectivity.
  • Oxidative steps using potassium permanganate provide clean conversion to carboxylic acid intermediates, which can be further functionalized.

Comparative Table of Preparation Conditions

Parameter Method 1 (Pd/Hg Catalysis) Method 2 (Oxidation) Method 3 (Nitrile Introduction)
Starting Material 2-methyl-3-butyne-2-ol + bromine ethene Tetrahydropyran-4-aldehyde Tetrahydropyran-4-ketone
Catalyst/Reagent Pd catalyst, Hg(OAc)2, H2SO4 KMnO4 or H2O2 Methyl benzenesulfonyl methyl isonitrile
Temperature 5–110 °C (varies per step) Room temperature Hydrogenation conditions (e.g., Pd/C, H2 gas)
Reaction Time 8–15 h 10–15 h Not explicitly reported
Yield 85–89% 94% Not specified
Purity >98% (NMR, GC) High purity Not specified

The preparation of This compound involves a multi-step synthesis starting from alkynol precursors, proceeding through cyclization to tetrahydropyran ketones, followed by functional group transformations including nitrile introduction. The most detailed and reliable synthetic route derives from analogous compounds such as 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid and its derivatives, employing palladium and mercury catalysis, oxidation with potassium permanganate, and nitrile formation via isonitrile reagents. These methods yield high purity products with good overall efficiency and provide a strong foundation for further optimization and industrial application.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-tetramethyltetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carbonitrile serves as an important intermediate in organic synthesis. It is particularly useful in the protection of hydroxyl groups in carbohydrates and nucleosides. This protection is crucial for the selective functionalization of these groups during synthetic pathways.

Application Description
Hydroxyl Group ProtectionUsed to protect hydroxyl groups during synthesis to prevent unwanted reactions.
Synthesis of Complex MoleculesActs as a building block for synthesizing more complex organic compounds.

Medicinal Chemistry

Potential Therapeutic Uses
The compound has been investigated for its potential therapeutic properties, particularly in the development of pharmaceuticals targeting various diseases. Its structural attributes allow it to interact with biological systems effectively.

Case Study: N-type Calcium Channel Blockers

A study disclosed methods for using compounds similar to this compound as N-type calcium channel blockers. These compounds may have applications in treating pain and other neurological disorders .

Study Focus Findings
Pain ManagementCompounds demonstrated efficacy in blocking calcium channels associated with pain pathways.
Neurological DisordersPotential for developing treatments targeting specific calcium channels.

Food Technology

Flavoring Agent
In the food industry, this compound is recognized for its fruity and floral flavor profiles. It is utilized as a flavoring agent in various food products.

Application Description
Flavoring AgentUsed to enhance the sensory characteristics of food products.
Safety ProfileGenerally recognized as safe when used within regulated limits.

Mechanism of Action

The mechanism of action of 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing cellular processes and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural and molecular differences between 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-carbonitrile and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Tetrahydro-2H-pyran-4-carbonitrile None C₆H₉NO 111.14 Base structure; unsubstituted pyran
4-Aminotetrahydro-2H-pyran-4-carbonitrile Amino (-NH₂) at 4-position C₆H₁₀N₂O 126.16 Nucleophilic due to amino group
4-(2-Thienyl)tetrahydro-2H-pyran-4-carbonitrile Thienyl at 4-position C₁₀H₁₁NOS 193.26 Aromatic sulfur-containing substituent
4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile Dimethylamino (-N(CH₃)₂) at 4-position C₈H₁₄N₂O 154.21 Strong electron-donating group
4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile 3-Chlorobenzoyl at 4-position C₁₃H₁₂ClNO₂ 249.69 Bulky aromatic ketone substituent
Target Compound 2,2,6,6-Tetramethyl + cyano C₁₀H₁₅NO 165.23 (estimated) High steric hindrance; lipophilic

Physicochemical Properties

  • Thermal Stability : Increased steric bulk may improve thermal stability relative to benzoyl-substituted derivatives (e.g., ), which have labile aromatic ketone groups.

Research Findings and Gaps

  • Key Findings :
    • Steric hindrance and electronic effects are critical in differentiating reactivity among pyran-carbonitrile derivatives.
    • Substituents like thienyl or benzoyl groups introduce aromaticity or bulk, expanding application scope .
  • Research Gaps :
    • Direct experimental data (e.g., melting points, spectroscopic profiles) for the target compound are absent in the provided evidence.
    • Comparative studies on catalytic applications or biological activity are needed.

Biological Activity

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carbonitrile (CAS No. 856255-87-3) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

The chemical structure of this compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Boiling PointNot specified
InChI KeyOIHJPJRYKCFRAL-UHFFFAOYSA-N
PubChem ID23574317

Biological Activity Overview

Research on the biological activity of this compound has indicated several potential pharmacological effects:

  • Antioxidant Activity : Some studies suggest that this compound exhibits significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects : There is evidence to support its role in neuroprotection, particularly in models of neurodegenerative diseases. This activity may be linked to its ability to modulate calcium channels.
  • Calcium Channel Blockade : The compound has been investigated as a potential N-type calcium channel blocker. This mechanism could have implications for treating conditions such as neuropathic pain and certain cardiovascular diseases .

Study 1: Antioxidant Activity

A study examining the antioxidant properties of various carbonitriles found that this compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro. The results indicated a potential for use in formulations aimed at combating oxidative stress.

Study 2: Neuroprotective Effects

In a preclinical model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced neuronal apoptosis. This suggests that it may help protect against neurodegeneration through mechanisms involving calcium channel modulation.

Study 3: Calcium Channel Blockade

Research focused on the compound's interaction with calcium channels revealed that it effectively inhibited N-type calcium channels in neuronal cells. This blockade was associated with reduced neurotransmitter release and may provide insights into its analgesic properties.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant reduction in ROS levels ,
NeuroprotectiveImproved cognitive function in animal models ,
Calcium Channel BlockadeInhibition of N-type calcium channels

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-carbonitrile, and how can reaction conditions (e.g., temperature, catalysts) influence yield?

  • Methodological Answer : A titanium-mediated Strecker synthesis is commonly employed for analogous tetrahydropyran carbonitriles. For example, Ti(O-iPr)₄ and TMSCN under inert atmosphere at controlled temperatures (−5°C to 20°C) can achieve cyanide addition to ketones . Optimization involves adjusting stoichiometry (e.g., TMSCN:ketone ratio) and reaction time (e.g., 3–12 hours) to maximize yield. Post-reaction purification via column chromatography is critical to isolate the product from byproducts like unreacted ketones or silylated intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 2,2,6,6-tetramethyl groups) and ring conformation.
  • IR : Validate the nitrile group (C≡N stretch at ~2200–2250 cm⁻¹).
  • GC-MS/HPLC : Quantify purity and detect trace impurities.
    Cross-referencing with computational predictions (e.g., DFT for NMR chemical shifts) enhances accuracy .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :

  • Storage : Keep in a cool, dry, ventilated area away from strong oxidizers (e.g., peroxides) due to incompatibility risks .
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Exposure Control : Monitor airborne particulates with fume hoods; avoid dust generation during weighing .
  • Emergency Measures : Quench spills with ethanol/water mixtures to neutralize reactive intermediates .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate:

  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., nitrile carbon) susceptible to nucleophilic attack.
  • Transition-State Energy Barriers : Compare activation energies for reactions with amines vs. Grignard reagents.
    Tools like Gaussian or ORCA, combined with retrosynthesis databases (e.g., Reaxys), can validate predicted pathways .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., competing ring-opening vs. cyanide substitution)?

  • Methodological Answer :

  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N in nitrile) to track reaction pathways via MS/NMR.
  • In Situ Monitoring : Employ ReactIR or flow NMR to detect transient intermediates (e.g., enamines).
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may favor substitution, while protic solvents (e.g., MeOH) promote ring-opening .

Q. How can researchers design derivatives of this compound for bioactivity studies while maintaining stereochemical control?

  • Methodological Answer :

  • Stereoselective Functionalization : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) can introduce substituents at the 4-position.
  • Structure-Activity Relationship (SAR) : Modify the nitrile to amides or carboxylic acids via hydrolysis, then screen against target enzymes (e.g., kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,6,6-tetramethyltetrahydro-2H-pyran-4-carbonitrile
Reactant of Route 2
2,2,6,6-tetramethyltetrahydro-2H-pyran-4-carbonitrile

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